6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound features a unique structure with a hydroxyphenyl group and a dimethyl substitution, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for efficient and scalable production by maintaining a constant flow of reactants through a series of reactors . The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different benzodiazepine derivatives with potential therapeutic applications .
Scientific Research Applications
6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor . By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets and pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Uniqueness
6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the hydroxyphenyl group and dimethyl substitution. These modifications may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H22N2O2/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(24)10-8-13)23-16-6-4-3-5-15(16)22-17/h3-10,20,22-24H,11-12H2,1-2H3 |
InChI Key |
HNOGJIVCJQTOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)C1)C |
Origin of Product |
United States |
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